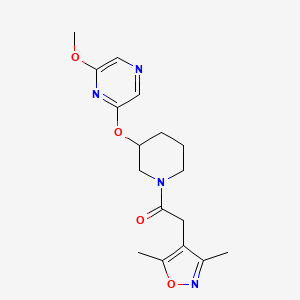

![molecular formula C22H22N6O3 B2719778 N-benzyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine CAS No. 886895-52-9](/img/structure/B2719778.png)

N-benzyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-benzyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine” is an organic compound that belongs to the class of organic compounds known as n-arylpiperazines . These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .

Synthesis Analysis

The synthesis of similar compounds often involves reactions at the benzylic position . This is a free radical reaction where NBS (N-bromosuccinimide) loses the N-bromo atom, leaving behind a succinimidyl radical .Molecular Structure Analysis

The molecular structure of similar compounds often involves a benzyl group attached to an amine functional group . The benzyl group is represented as C6H5CH2, and the amine functional group is represented as NH2 .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the cleavage of the amide bond, generating characteristic fragment ions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often involve their inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .科学的研究の応用

Electrophilic Amination and Derivatives Preparation

The electrophilic amination of amino acids with N-Boc-oxaziridines offers an efficient method for preparing N-orthogonally diprotected hydrazino acids and piperazic acid derivatives. This process, which can accommodate various functional groups found in amino acid side chains, is crucial for synthesizing cyclic tetrahydro-3-pyridazine carboxylic acid derivatives from glutamic acid or aspartic acid. These derivatives are valuable for further chemical transformations and pharmacological research (Hannachi et al., 2004).

Antimicrobial and Antiviral Activities

New 5-substituted Piperazinyl-4-nitroimidazole Derivatives have been synthesized and evaluated for their anti-HIV activity. This research underscores the compound's relevance in developing non-nucleoside reverse transcriptase inhibitors, marking a significant stride towards new treatments for HIV (Al-Masoudi et al., 2007).

Synthetic Approaches and Chemical Transformations

Brønsted acid-mediated cyclization–dehydrosulfonylation/reduction sequences provide an accessible route to pharmaceutically relevant pyridopyrazines or pyrazinoisoquinolines. This synthetic approach underscores the versatility of related compounds in drug synthesis and material science, highlighting the compound's role in creating structurally diverse and complex molecules (Rao & Ramanathan, 2017).

Fluorescence Tagging and Chromatography

The compound's derivatives are used as fluorogenic tagging reagents for carboxylic acids in high-performance liquid chromatography. This application is essential for analytical chemistry, enabling sensitive and specific detection of carboxylic acid-containing molecules in complex mixtures, thereby facilitating research in biochemistry and molecular biology (Toyo’oka et al., 1991).

Crosslinked Polyimides and Material Science

The synthesis of main-chain type polybenzoxazine with amic acid and benzoxazine groups in the main chain illustrates the compound's utility in creating advanced materials. These crosslinked polyimides exhibit excellent thermal properties, making them suitable for high-performance applications in aerospace, electronics, and coatings (Zhang, Liu, & Ishida, 2014).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-(2-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O3/c29-22(18-8-4-5-9-19(18)28(30)31)27-14-12-26(13-15-27)21-11-10-20(24-25-21)23-16-17-6-2-1-3-7-17/h1-11H,12-16H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXBHSGBGFBNVBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)NCC3=CC=CC=C3)C(=O)C4=CC=CC=C4[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

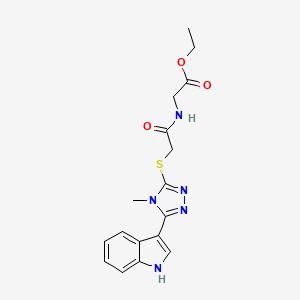

![cyclopropyl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2719699.png)

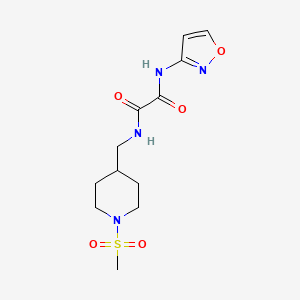

![2-Chloro-N-[(2S,3R)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]propanamide](/img/structure/B2719703.png)

![{1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-2-yl}boronic acid](/img/structure/B2719707.png)

![2-[2-[(3-ethyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2719711.png)

![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2719712.png)

![N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2719716.png)